

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-

Compound Name: (Aminomethyl)cyclopentanecarboxylic acid hydrochloride

Cat. No.: B1521686

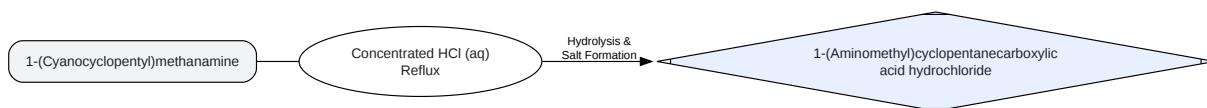
[Get Quote](#)

Introduction

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is a specialized organic compound primarily utilized as a building block in medicinal chemistry and drug discovery.^{[1][2]} Structurally, it is a conformationally restricted analog of γ -aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.^{[3][4]} The defining feature of this molecule is the cyclopentyl ring, which locks the aminomethyl and carboxylic acid groups into a more rigid orientation compared to the flexible backbone of GABA itself. This inherent rigidity is of high value to researchers, as it can lead to enhanced binding affinity and selectivity for specific biological targets, such as GABA receptors or enzymes.^[5] Deficiencies or imbalances in GABAergic neurotransmission are linked to a variety of neurological and psychiatric disorders, making novel GABA analogs a critical area of research for developing new therapeutics.^{[3][6]} This guide provides a comprehensive overview of its properties, a validated synthesis protocol, potential applications, and essential safety protocols for laboratory professionals.

Core Physicochemical and Structural Properties

The fundamental properties of **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** are summarized below. These data are critical for experimental design, including solvent


selection, reaction temperature, and analytical characterization.

Property	Value	Source(s)
CAS Number	1185298-24-1	[1] [2] [7]
Molecular Formula	C ₇ H ₁₄ CINO ₂	[1] [2] [7]
Molecular Weight	179.64 g/mol	[1] [2] [7]
Physical Form	Solid	[7]
Melting Point	170-175 °C	[7]
IUPAC Name	1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride	
SMILES String	C1CCC(C1)(CN)C(=O)O.Cl	[7]
InChI Key	RQZKNSBTUBWVJG-UHFFFAOYSA-N	[7]

Synthesis and Purification Workflow

The synthesis of **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** is typically achieved through the hydrolysis of a nitrile or ester precursor under acidic conditions. The following protocol describes a common and reliable method starting from 1-(cyanocyclopentyl)methanamine. The hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the nitrile group to a carboxylic acid and forms the hydrochloride salt of the primary amine, which aids in purification and improves the compound's stability and handling characteristics.

Diagram of Synthesis Workflow

[Click to download full resolution via product page](#)

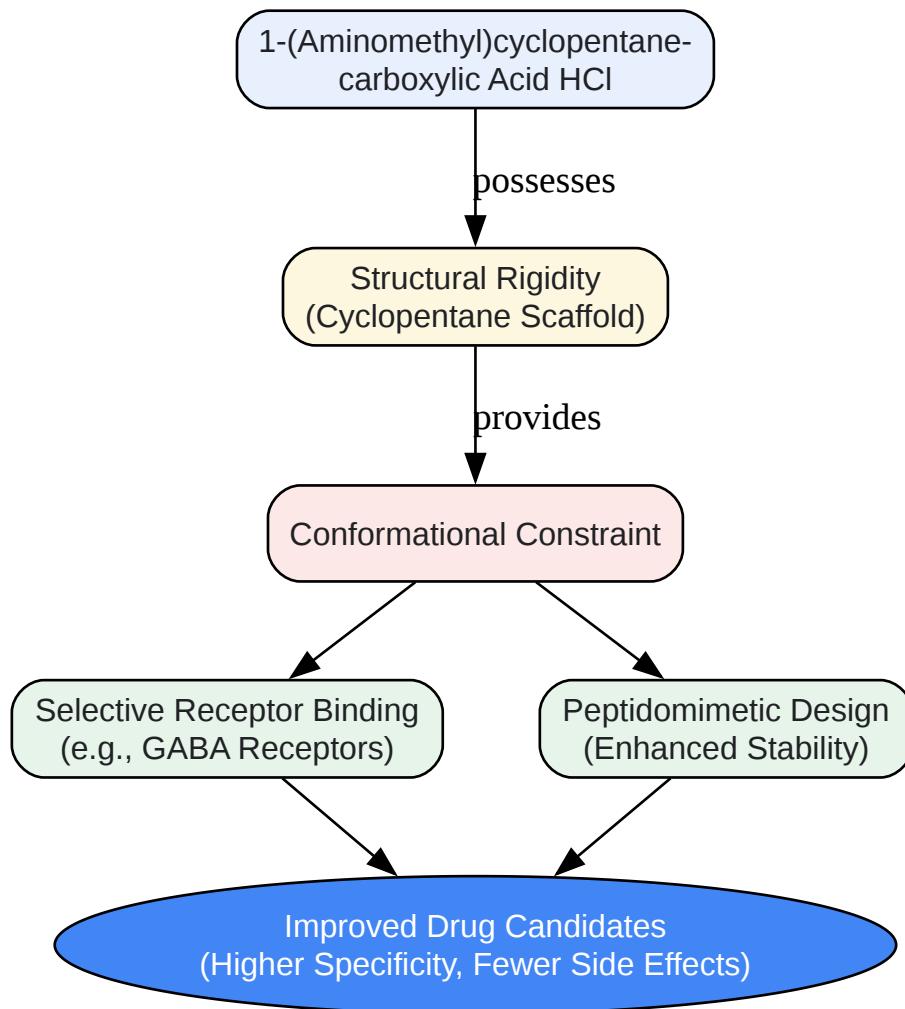
Caption: A typical synthesis route involving acid-catalyzed hydrolysis.

Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(cyanocyclopentyl)methanamine (1.0 eq).
- Acid Addition: Under a fume hood, slowly add an excess of concentrated hydrochloric acid (e.g., 6M aqueous solution, ~5-10 eq). The addition may be exothermic.
- Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or a thick slurry.
- Purification: The crude product can be purified by recrystallization. Triturate the solid with a cold non-polar solvent like diethyl ether or acetone to wash away organic impurities, then collect the solid product by vacuum filtration.
- Drying and Characterization: Dry the resulting white solid under vacuum. Confirm the identity and purity of the final product using NMR spectroscopy, FT-IR, and melting point analysis. The yield should be calculated based on the starting material.

Applications in Research and Drug Development

The primary value of **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** lies in its utility as a rigid scaffold in the design of bioactive molecules. Its applications are rooted in the principles of medicinal chemistry, where conformational control is a powerful tool for achieving therapeutic specificity.


Constrained GABA Analog for Neuroscience

Gamma-aminobutyric acid (GABA) is a highly flexible molecule, allowing it to adopt numerous conformations. This flexibility can lead to non-selective binding to its various receptor subtypes (GABA-A, GABA-B, GABA-C).[4] By incorporating the GABA pharmacophore onto a cyclopentane ring, the molecule is "locked" into a specific spatial arrangement. This conformational restriction can be exploited to design ligands that selectively target one GABA receptor subtype over others, which is a key strategy for developing drugs with improved efficacy and fewer side effects.[8][9]

Building Block in Peptide and Peptidomimetic Synthesis

In peptide science, this compound can be used as an unnatural amino acid to introduce conformational constraints into a peptide backbone.[10] When incorporated into a peptide sequence, the cyclopentane ring disrupts the formation of standard secondary structures (like alpha-helices or beta-sheets) and induces specific turns or bends. This is particularly useful in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have enhanced metabolic stability and oral bioavailability.[10] The amine group can be protected with Fmoc or Boc groups for use in standard solid-phase peptide synthesis.[10][11][12][13]

Diagram of Application Logic

[Click to download full resolution via product page](#)

Caption: The relationship between structure and application potential.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** must be handled with appropriate care, following established safety protocols.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).^[7]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

The signal word for this chemical is "Danger".^[7]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Avoiding Contact: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.
- First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing.
- First Aid (Ingestion): If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is more than a simple research chemical; it is a sophisticated tool for medicinal chemists and drug development professionals. Its value is derived directly from its conformationally restricted structure, which

provides a rigid and reliable scaffold for designing molecules with high target specificity. By understanding its properties, synthesis, and the scientific rationale behind its applications, researchers can effectively leverage this compound to advance the fields of neuroscience and peptide-based therapeutics. Adherence to strict safety protocols is essential for its responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]
- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(アミノメチル)シクロペンタンカルボン酸 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 1-(Aminomethyl)cyclohexane-1-carboxylic acid, N-BOC protected [synhet.com]
- 12. Fmoc-1-aminomethyl-cyclopentane carboxylic acid | C22H23NO4 | CID 17040205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521686#1-aminomethyl-cyclopentanecarboxylic-acid-hydrochloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com